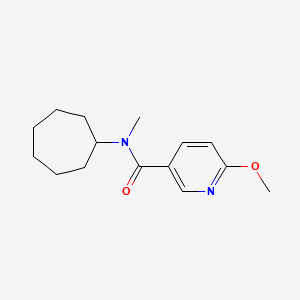
N-(1-phenylcyclobutyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-phenylcyclobutyl)cyclopropanecarboxamide is a synthetic compound that belongs to the class of cyclopropane carboxamides. It is an important molecule that has been extensively studied for its potential applications in scientific research. This compound is also known by the name of LY-2183240 and has been shown to exhibit promising biological and physiological effects.
作用機序
The exact mechanism of action of N-(1-phenylcyclobutyl)cyclopropanecarboxamide is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABA-A receptor. This results in an increase in the activity of the GABAergic system, which is responsible for the regulation of anxiety, depression, and addiction. The compound has also been shown to have an effect on the dopaminergic system, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects:
N-(1-phenylcyclobutyl)cyclopropanecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of the GABAergic system, resulting in a reduction in anxiety and depression. The compound has also been shown to have an effect on the dopaminergic system, resulting in a reduction in substance abuse and addiction. In addition, N-(1-phenylcyclobutyl)cyclopropanecarboxamide has been shown to have analgesic effects, making it a potential candidate for the treatment of pain.
実験室実験の利点と制限
One of the main advantages of N-(1-phenylcyclobutyl)cyclopropanecarboxamide is its potential as a therapeutic agent for the treatment of anxiety, depression, addiction, and pain. The compound has also been shown to have a good safety profile in animal studies. However, there are some limitations to its use in lab experiments. The compound is relatively expensive and requires specialized equipment and expertise for its synthesis. In addition, its mechanism of action is not fully understood, making it difficult to optimize its use in lab experiments.
将来の方向性
There are a number of future directions for the study of N-(1-phenylcyclobutyl)cyclopropanecarboxamide. One potential direction is the optimization of its synthesis method to increase yields and purity. Another potential direction is the study of its effects on other neurotransmitter systems, such as the serotonergic and noradrenergic systems. In addition, the compound could be studied for its potential as a therapeutic agent for other disorders, such as schizophrenia and bipolar disorder. Finally, the compound could be studied for its potential as a tool for understanding the mechanisms underlying anxiety, depression, addiction, and pain.
合成法
N-(1-phenylcyclobutyl)cyclopropanecarboxamide is synthesized by reacting 1-phenylcyclobutylamine with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to obtain the final product. This synthesis method has been optimized to obtain high yields and purity of the compound.
科学的研究の応用
N-(1-phenylcyclobutyl)cyclopropanecarboxamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit promising effects on the central nervous system, particularly in the treatment of anxiety and depression. The compound has also been studied for its potential as a therapeutic agent for the treatment of addiction and substance abuse disorders. In addition, N-(1-phenylcyclobutyl)cyclopropanecarboxamide has been shown to have potential applications in the field of pain management and has been studied for its analgesic effects.
特性
IUPAC Name |
N-(1-phenylcyclobutyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c16-13(11-7-8-11)15-14(9-4-10-14)12-5-2-1-3-6-12/h1-3,5-6,11H,4,7-10H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUMJZALDORAOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[2-(2-Methylphenoxy)ethyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7505082.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B7505104.png)



![1-[[4-(2-Methyl-2,3-dihydroindole-1-carbonyl)phenyl]methyl]pyrrolidine-2,5-dione](/img/structure/B7505139.png)

